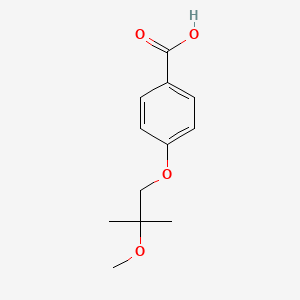

4-(2-Methoxy-2-methylpropoxy)benzoic acid

説明

4-(2-Methoxy-2-methylpropoxy)benzoic acid is a benzoic acid derivative characterized by a methoxy-substituted propoxy chain at the para-position of the aromatic ring. Its structure comprises a 2-methoxy-2-methylpropoxy group (–O–C(CH₃)₂–OCH₃) attached to the 4-position of the benzoic acid scaffold. This substitution pattern confers unique physicochemical properties, including altered solubility, lipophilicity, and reactivity compared to simpler benzoic acid derivatives.

The compound’s methoxy-propoxy side chain likely enhances its steric bulk and influences hydrogen-bonding capacity, which may impact its applications in medicinal chemistry or materials science. For instance, similar compounds with para-alkoxy groups have shown bioactivity in antitrypanosomal and analytical contexts .

特性

IUPAC Name |

4-(2-methoxy-2-methylpropoxy)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O4/c1-12(2,15-3)8-16-10-6-4-9(5-7-10)11(13)14/h4-7H,8H2,1-3H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STLKQRQBYZYDJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(COC1=CC=C(C=C1)C(=O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Method 1: Ester Protection Followed by Etherification and Hydrolysis

This method uses methyl 4-hydroxybenzoate as the starting material to protect the carboxylic acid group, enabling selective etherification at the phenolic hydroxyl.

- Etherification: Methyl 4-hydroxybenzoate is reacted with 2-methoxy-2-methylpropyl bromide in the presence of potassium carbonate and potassium iodide as catalysts in acetonitrile solvent. The reaction is refluxed for approximately 18 hours to ensure complete conversion.

- Hydrolysis: After etherification, the methyl ester is hydrolyzed under basic conditions using potassium hydroxide in ethanol to regenerate the free carboxylic acid.

- Isolation: The reaction mixture is acidified to pH ~1 with hydrochloric acid, precipitating the product. The crude product is purified by recrystallization from chloroform to yield pure 4-(2-methoxy-2-methylpropoxy)benzoic acid.

- Yield: Approximately 66-68%

- Purity: High, confirmed by proton NMR and elemental analysis

- Selective etherification due to ester protection

- High purity product

- Well-established reaction conditions

- Additional step of ester protection and deprotection increases process time and complexity

Method 2: Direct Etherification of 4-Hydroxybenzoic Acid

This approach eliminates the need for protection/deprotection steps by performing etherification directly on 4-hydroxybenzoic acid.

- 4-Hydroxybenzoic acid is dissolved in a mixture of ethanol and water with potassium hydroxide and potassium iodide.

- (S)-(+)-bromo-2-methylpropanol (or equivalent 2-methoxy-2-methylpropyl bromide) is added dropwise over 30 minutes.

- The mixture is refluxed for 24 hours to complete the etherification.

- After cooling, the reaction mixture is filtered, and the solvent is evaporated.

- The crude product is dissolved in water, acidified with hydrochloric acid to precipitate the product, which is then recrystallized from ethanol-water mixture.

- Yield: Approximately 66%

- Purity: Comparable to Method 1, confirmed by proton NMR

- Economical and straightforward, fewer steps

- Avoids ester protection and hydrolysis

- Longer reaction time (24 hours)

- Potential for side reactions due to free acid group presence

Reaction Conditions and Optimization

| Parameter | Method 1 | Method 2 |

|---|---|---|

| Starting material | Methyl 4-hydroxybenzoate | 4-Hydroxybenzoic acid |

| Alkylating agent | 2-Methoxy-2-methylpropyl bromide | 2-Methoxy-2-methylpropyl bromide |

| Base | Potassium carbonate | Potassium hydroxide |

| Catalyst | Potassium iodide | Potassium iodide |

| Solvent | Acetonitrile (etherification), Ethanol (hydrolysis) | Ethanol-water mixture |

| Reaction temperature | Reflux (~80°C) | Reflux (~85°C) |

| Reaction time | 18 h (etherification), 2 h (hydrolysis) | 24 h (etherification) |

| Workup | Acidification with HCl, filtration, recrystallization | Acidification with HCl, filtration, recrystallization |

| Overall yield | ~66-68% | ~66% |

Research Findings and Analysis

- Both methods yield the target compound with comparable yields (~66-68%) and high purity.

- Method 2 is more economical and environmentally favorable due to fewer steps and less solvent use, aligning with green chemistry principles.

- The presence of potassium iodide catalyzes the nucleophilic substitution by facilitating the halide exchange and enhancing the reaction rate.

- Reflux conditions ensure sufficient energy for the etherification reaction to proceed to completion.

- Acidification post-reaction is critical for product isolation by precipitating the acid form.

- Recrystallization from appropriate solvents (chloroform or ethanol-water) is essential for removing impurities and obtaining a white crystalline product.

Summary Table of Preparation Methods

| Aspect | Method 1: Ester Protection Route | Method 2: Direct Etherification Route |

|---|---|---|

| Number of steps | 3 (etherification, hydrolysis, purification) | 2 (etherification, purification) |

| Reaction time | 20 h total | 24 h |

| Yield | 66-68% | 66% |

| Purity | High (confirmed by NMR) | High (confirmed by NMR) |

| Complexity | Higher due to protection/deprotection | Lower, more economical |

| Scalability | Suitable for industrial scale | More suitable for green and sustainable synthesis |

| Environmental impact | Moderate (more solvents and reagents) | Lower (fewer reagents and steps) |

化学反応の分析

Types of Reactions

4-(2-Methoxy-2-methylpropoxy)benzoic acid can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a carboxylic acid derivative.

Reduction: The carboxylic acid group can be reduced to an alcohol.

Substitution: The methoxy and isobutoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether are common reducing agents.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

Major Products Formed

Oxidation: Formation of this compound derivatives with additional carboxylic acid groups.

Reduction: Formation of 4-(2-Methoxy-2-methylpropoxy)benzyl alcohol.

Substitution: Formation of various substituted benzoic acid derivatives depending on the nucleophile used.

科学的研究の応用

4-(2-Methoxy-2-methylpropoxy)benzoic acid has several scientific research applications:

Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.

作用機序

The mechanism of action of 4-(2-Methoxy-2-methylpropoxy)benzoic acid involves its interaction with molecular targets such as enzymes and receptors. The methoxy and isobutoxy groups can influence the compound’s binding affinity and specificity towards these targets. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to the observed biological effects .

類似化合物との比較

Solubility and Lipophilicity

- The 2-(2-methoxyethoxy) analogue () exhibits higher water solubility due to its flexible ethoxy chain, whereas the 4-isopropyl derivative () is more lipophilic, making it suitable for hydrophobic matrices .

- The target compound’s 2-methoxy-2-methylpropoxy group likely balances moderate lipophilicity and steric hindrance, akin to 4-(methoxy-d₃)-benzoic acid (), which retains solubility in organic solvents .

Key Research Findings

- Synthetic Methodologies : Industrial-scale synthesis of related compounds (e.g., ) emphasizes the importance of catalysis and green chemistry in producing high-purity benzoic acid derivatives .

- Structural Influence on Reactivity : The position of methoxy groups (para vs. ortho) significantly affects electronic properties and coupling reactivity, as seen in azo dye synthesis () .

生物活性

4-(2-Methoxy-2-methylpropoxy)benzoic acid, also known by its chemical identifier CAS No. 1400643-51-7, is a benzoic acid derivative that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound features a benzoic acid core substituted with a methoxy and a branched alkyl group. This unique structure may influence its biological interactions and pharmacological properties.

The biological activity of this compound is attributed to several mechanisms:

- Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular processes such as proliferation and apoptosis.

- Antioxidant Activity : Preliminary studies suggest that this compound may exhibit antioxidant properties, reducing oxidative stress in cells.

- Anti-inflammatory Effects : Some research indicates that it could modulate inflammatory pathways, contributing to reduced inflammation in various biological models.

Biological Activity Summary

| Activity | Description | References |

|---|---|---|

| Antimicrobial | Exhibits activity against certain bacterial strains, suggesting potential as an antimicrobial agent. | |

| Antioxidant | May reduce oxidative stress through scavenging free radicals. | |

| Anti-inflammatory | Potential to inhibit pro-inflammatory cytokines in vitro. | |

| Enzyme Inhibition | Inhibits specific metabolic enzymes, impacting cellular functions. |

Case Studies

-

Antimicrobial Activity

- A study demonstrated that this compound showed significant antimicrobial effects against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.

-

Antioxidant Properties

- Research evaluating the compound's antioxidant capacity indicated a notable reduction in reactive oxygen species (ROS) levels in cultured human cells exposed to oxidative stressors. This suggests potential applications in preventing oxidative damage in various diseases.

-

Anti-inflammatory Mechanism

- In vitro experiments showed that treatment with this compound led to decreased levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), indicating its potential role in modulating inflammatory responses.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for evaluating its efficacy and safety:

- Absorption : The compound is expected to have good oral bioavailability based on its chemical structure.

- Metabolism : Initial studies suggest hepatic metabolism may occur, although specific metabolic pathways have yet to be fully elucidated.

- Excretion : Predominantly excreted via renal pathways; further studies are needed to confirm these findings.

Q & A

Q. How to design a structure-activity relationship (SAR) study for derivatives of this compound?

- Methodological Answer :

- Scaffold Modification : Synthesize analogs with varying alkoxy chains (e.g., ethoxy vs. isopropoxy) and test COX-2 inhibition.

- Pharmacophore Mapping : Identify critical moieties (e.g., carboxylic acid for hydrogen bonding) using 3D-QSAR (CoMFA/CoMSIA).

- In Vivo Validation : Prioritize derivatives with >50% inhibition in vitro for murine inflammation models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。